
3-methyl-N-(2-phenoxyethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
The specific chemical reactions involving “3-methyl-N-(2-phenoxyethyl)benzenesulfonamide” are not detailed in the retrieved data. Benzenesulfonamide derivatives are known to exhibit a range of pharmacological activities .Physical and Chemical Properties Analysis
The specific physical and chemical properties of “this compound” are not detailed in the retrieved data. Similar compounds like “N-Methylbenzenesulfonamide” have a molecular weight of 171.217 Da .Applications De Recherche Scientifique
Photodynamic Therapy and Cancer Treatment
- A study by Pişkin et al. (2020) investigated new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These derivatives exhibit potential as Type II photosensitizers in photodynamic therapy for cancer treatment, owing to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Receptor Agonists and Biochemical Research
- Research by Weber et al. (1998) identified a benzenesulfonamide derivative as a potent agonist for the human beta 3 adrenergic receptor, showing significant selectivity and potential for biochemical studies (Weber et al., 1998).
Neuropharmacology and Cognitive Enhancement
- Hirst et al. (2006) discussed SB-399885, a benzenesulfonamide derivative with high affinity for 5-HT(6) receptors. This compound has been shown to enhance cognitive properties and could be useful in treating disorders like Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Treatment of Cerebral Vasospasm
- Zuccarello et al. (1996) examined the effectiveness of benzenesulfonamide derivatives in preventing cerebral vasospasm after subarachnoid hemorrhage. The study suggests potential applications of these compounds in treating vasospasm in humans (Zuccarello et al., 1996).
Hormone Receptor Antagonists
- Yamada et al. (2016) developed N-(4-phenoxyphenyl)benzenesulfonamide derivatives as nonsteroidal antagonists for the progesterone receptor. These compounds show promise for treating diseases like uterine leiomyoma and breast cancer (Yamada et al., 2016).
Positron Emission Tomography (PET) Imaging
- Gao et al. (2014) synthesized a new benzenesulfonamide derivative for use as a PET radioligand. This compound shows potential in imaging studies, particularly for mapping CB2 receptors (Gao et al., 2014).
Cytotoxicity and Enzyme Inhibition
- Gul et al. (2016) synthesized a series of benzenesulfonamides and tested them for cytotoxicity and carbonic anhydrase inhibition, indicating potential applications in cancer research (Gul et al., 2016).
Phospholipase A2 Inhibition
- Oinuma et al. (1991) developed benzenesulfonamide derivatives as inhibitors of membrane-bound phospholipase A2. These compounds showed potential in reducing myocardial infarction size in animal models (Oinuma et al., 1991).
Environmental Chemistry
- Speltini et al. (2016) proposed a method for extracting benzenesulfonamide compounds from soil samples, emphasizing their environmental presence and impact (Speltini et al., 2016).
Polymer Chemistry
- Liu, Ko, and Lin (2001) studied a novel aluminum complex for the polymerization of ε-caprolactone and l-lactide, highlighting applications in polymer chemistry (Liu, Ko, & Lin, 2001).
Mécanisme D'action
Target of Action
Sulfonamides, a class of compounds to which this molecule belongs, are known to exhibit a range of pharmacological activities . They often target enzymes like carbonic anhydrase and dihydropteroate synthetase .
Mode of Action
Sulfonamides generally work by inhibiting bacterial dna synthesis . They are competitive inhibitors, meaning they compete with natural substrates for binding to the enzyme’s active site .
Biochemical Pathways
Sulfonamides are known to interfere with the synthesis of folic acid in bacteria by inhibiting the enzyme dihydropteroate synthetase . This disruption of folic acid synthesis affects the production of nucleotides and ultimately inhibits DNA replication .
Result of Action
The inhibition of bacterial dna synthesis by sulfonamides generally leads to the cessation of bacterial growth and replication .
Propriétés
IUPAC Name |
3-methyl-N-(2-phenoxyethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-13-6-5-9-15(12-13)20(17,18)16-10-11-19-14-7-3-2-4-8-14/h2-9,12,16H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOYIKXRHOHBQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-(benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2822913.png)
![phenyl (2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)carbamate](/img/structure/B2822917.png)

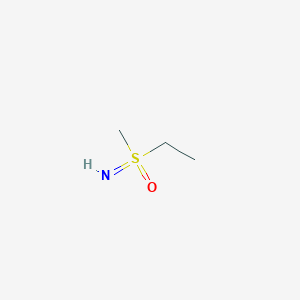
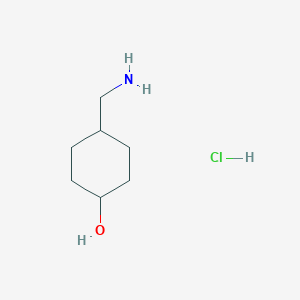
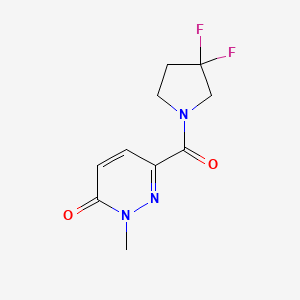

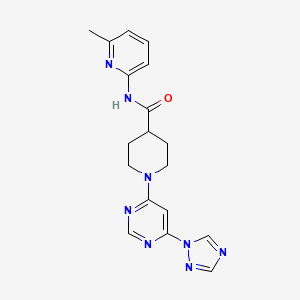

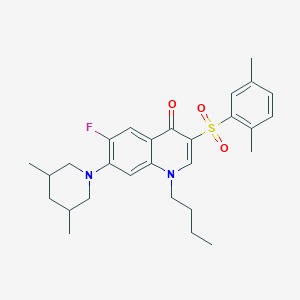
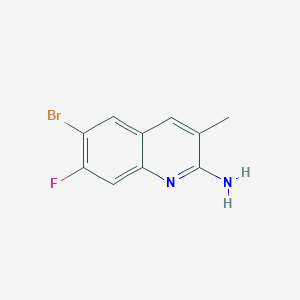
![5-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2822934.png)
![N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2822935.png)
